Galocitabine
Vue d'ensemble
Description
- It falls into the category of nucleoside analogs, specifically a derivative of deoxycytidine.
- Gemcitabine is primarily used as an anti-tumor drug, particularly for treating advanced or metastatic pancreatic cancer and non-small cell lung cancer (NSCLC).
- Its applications extend to other solid tumors as well .
Gemcitabine: ) is an organic compound with the chemical formula C9H12ClF2N3O4.
Preparation Methods
Synthetic Routes: Gemcitabine can be synthesized through various routes, but one common method involves the condensation of 2’,2’-difluorodeoxycytidine with 2’,2’-difluorodeoxyuridine in the presence of a Lewis acid catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, and the resulting compound is then converted to its hydrochloride salt form (Gemcitabine) for pharmaceutical use.
Industrial Production: Industrial-scale production involves optimization of the synthetic process, purification, and formulation into suitable dosage forms.
Chemical Reactions Analysis
Reactions: Gemcitabine undergoes several reactions, including phosphorylation within cells. Notably, it is sequentially phosphorylated to form active metabolites
Reagents and Conditions: These phosphorylation reactions involve cellular enzymes. dFdCDP inhibits ribonucleotide reductase, reducing the pool of deoxycytidine triphosphate (dCTP) needed for DNA repair. dFdCTP directly inhibits deoxycytidine deaminase, leading to DNA chain termination and cell death.
Major Products: The incorporation of dFdCTP into DNA disrupts synthesis, causing DNA breaks and cell apoptosis.
Scientific Research Applications
Cancer Treatment: Gemcitabine is widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. It shows objective response rates and extends survival in these malignancies.
Other Applications: Beyond lung and pancreatic cancers, Gemcitabine has been investigated for its efficacy in other solid tumors.
Clinical Studies: Clinical trials have explored its benefits when used alone or in combination with other drugs.
Mechanism of Action
DNA Chain Termination: Gemcitabine’s active metabolite, dFdCTP, competes with dCTP during DNA synthesis. It incorporates into DNA, shielding it from exonuclease removal, leading to chain termination and cell death.
Molecular Targets: Ribonucleotide reductase and deoxycytidine deaminase are key targets affected by Gemcitabine.
Pathways Involved: Gemcitabine disrupts DNA repair pathways, ultimately impairing cancer cell survival.
Comparison with Similar Compounds
Uniqueness: Gemcitabine’s unique features lie in its specific mechanism of action and its efficacy against various solid tumors.
Similar Compounds: While Gemcitabine stands out, other nucleoside analogs like cytarabine and fluorouracil also play crucial roles in cancer therapy.
Méthodes De Préparation
Synthetic Routes: Gemcitabine can be synthesized through various routes, but one common method involves the condensation of 2’,2’-difluorodeoxycytidine with 2’,2’-difluorodeoxyuridine in the presence of a Lewis acid catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, and the resulting compound is then converted to its hydrochloride salt form (Galocitabine) for pharmaceutical use.
Industrial Production: Industrial-scale production involves optimization of the synthetic process, purification, and formulation into suitable dosage forms.
Analyse Des Réactions Chimiques
Reactions: Gemcitabine undergoes several reactions, including phosphorylation within cells. Notably, it is sequentially phosphorylated to form active metabolites
Reagents and Conditions: These phosphorylation reactions involve cellular enzymes. dFdCDP inhibits ribonucleotide reductase, reducing the pool of deoxycytidine triphosphate (dCTP) needed for DNA repair. dFdCTP directly inhibits deoxycytidine deaminase, leading to DNA chain termination and cell death.
Major Products: The incorporation of dFdCTP into DNA disrupts synthesis, causing DNA breaks and cell apoptosis.
Applications De Recherche Scientifique
Cancer Treatment: Gemcitabine is widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. It shows objective response rates and extends survival in these malignancies.
Other Applications: Beyond lung and pancreatic cancers, Gemcitabine has been investigated for its efficacy in other solid tumors.
Clinical Studies: Clinical trials have explored its benefits when used alone or in combination with other drugs.
Mécanisme D'action
DNA Chain Termination: Gemcitabine’s active metabolite, dFdCTP, competes with dCTP during DNA synthesis. It incorporates into DNA, shielding it from exonuclease removal, leading to chain termination and cell death.
Molecular Targets: Ribonucleotide reductase and deoxycytidine deaminase are key targets affected by Gemcitabine.
Pathways Involved: Gemcitabine disrupts DNA repair pathways, ultimately impairing cancer cell survival.
Comparaison Avec Des Composés Similaires
Uniqueness: Gemcitabine’s unique features lie in its specific mechanism of action and its efficacy against various solid tumors.
Similar Compounds: While Gemcitabine stands out, other nucleoside analogs like cytarabine and fluorouracil also play crucial roles in cancer therapy.
Propriétés
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)/t8-,13-,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYPSLDUBVTDIS-FUOMVGGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154189 | |
Record name | Galocitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124012-42-6 | |
Record name | Galocitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124012-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galocitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124012426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galocitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALOCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9788XI79O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.